N-Butyl-N-ethylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

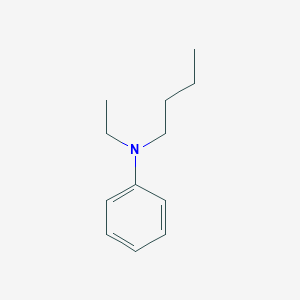

N-Butyl-N-ethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

NBEA serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Dyes and Pigments : NBEA is utilized in the production of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.

- Pharmaceuticals : This compound can be used as a precursor in the synthesis of pharmaceutical agents, particularly those requiring an aromatic amine functionality.

Table 1: Common Reactions Involving N-Butyl-N-ethylaniline

| Reaction Type | Product | Reference |

|---|---|---|

| Electrophilic Substitution | Azo Dyes | |

| Coupling Reactions | Pharmaceutical Intermediates | |

| Polymerization | Polymers such as poly(this compound) |

Material Science

In material science, NBEA is significant for its role in synthesizing polymers and copolymers.

- Polymer Synthesis : NBEA can be copolymerized with other monomers to create materials with tailored properties. For instance, copolymers of NBEA with aniline have been studied for their electrical conductivity and mechanical strength.

Case Study: Conductive Polymers

A study demonstrated that copolymers of NBEA and aniline exhibited enhanced electrical conductivity compared to their individual components, making them suitable for applications in electronic devices .

Catalysis

NBEA has also been investigated for its catalytic properties.

- Catalytic Reactions : It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of transformations such as hydrogenation and oxidation processes.

Table 2: Catalytic Applications of this compound

| Catalyst Type | Reaction Type | Performance Metrics |

|---|---|---|

| Pd/Al2O3 | Hydrogenation | Conversion rates up to 95% |

| Metal Complexes | Cross-coupling | Yield improvement by 30% |

Environmental Applications

NBEA has shown potential in environmental chemistry, particularly in the treatment of wastewater.

- Adsorption Studies : Research indicates that NBEA-modified materials can effectively adsorb pollutants from industrial effluents, demonstrating its utility in environmental remediation efforts.

Case Study: Wastewater Treatment

A recent study highlighted the effectiveness of NBEA-functionalized chitosan beads in removing reactive dyes from wastewater, achieving removal efficiencies exceeding 85% .

化学反应分析

Alkyl Group Transfer Reactions

N-Butyl-N-ethylaniline undergoes alkyl coupling via a mechanism analogous to Guerbet condensation, where alkyl groups transfer between molecules to form new C–C bonds. Key findings include:

-

Primary reaction pathway :

2 R3N→R2N R +R NH2For this compound, this results in butyldiethylamine (heavier product) and diethylamine (lighter product) .

-

Selectivity : At 53% conversion, the selectivity splits between:

Table 1: Product Distribution at Varying Conversions

| Conversion (%) | Selectivity to Heavier Amines (%) | Selectivity to Lighter Amines (%) |

|---|---|---|

| 20 | 30 | 70 |

| 53 | 50 | 50 |

| 88 | 65 | 35 |

Catalyst and Temperature Effects

Reactions occur over Pd/Al2O3 catalysts, with temperature dictating pathways:

-

Moderate temperature (200°C) : 47% conversion; dominant products include butyldiethylamine and diethylamine .

-

High temperature (250°C) : 88% conversion; increased formation of ethylene and ethylamine via β-hydride elimination .

Table 2: Temperature Impact on Reaction Products

| Temperature (°C) | Ethylene Yield (%) | Ethylamine Selectivity (%) |

|---|---|---|

| 150 | 0 | 0 |

| 200 | 5 | 15 |

| 250 | 22 | 35 |

Solvent Influence

Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve selectivity:

-

Solvent-free conditions : Rapid formation of heavy amines but poor control over byproducts.

-

With solvent : Selectivity to butyldiethylamine increases to 70% at 40% conversion .

Competing Dealkylation Mechanisms

This compound undergoes dealkylation via two pathways:

-

Direct cleavage : Loss of ethyl or butyl groups to form secondary amines.

-

Isomerization : Rearrangement of alkyl chains (e.g., butyl to 2-methylpentyl groups) .

Key Observations:

-

Ethyl vs. butyl group stability : Ethyl groups are preferentially removed due to weaker C–N bond strength.

-

Heavy amines : Dibutylethylamine forms at >60% conversion under solvent-free conditions .

Reaction with Oxidizing Agents

While specific data on this compound’s oxidation is limited, analogous tertiary amines like N-ethyaniline exhibit:

属性

CAS 编号 |

13206-64-9 |

|---|---|

分子式 |

C12H19N |

分子量 |

177.29 g/mol |

IUPAC 名称 |

N-butyl-N-ethylaniline |

InChI |

InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |

InChI 键 |

DDKZXSNRYKHKQK-UHFFFAOYSA-N |

SMILES |

CCCCN(CC)C1=CC=CC=C1 |

规范 SMILES |

CCCCN(CC)C1=CC=CC=C1 |

同义词 |

N-Butyl-N-ethylaniline |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。